molecular formula C8H2F4 B3368685 1-Ethynyl-2,3,4,5-tetrafluorobenzene CAS No. 21622-12-8

1-Ethynyl-2,3,4,5-tetrafluorobenzene

Cat. No.: B3368685
CAS No.: 21622-12-8
M. Wt: 174.09 g/mol
InChI Key: KHCXBFMQVYTILV-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3,4,5-tetrafluorobenzene is an organic compound with the molecular formula C8H2F4. It is characterized by the presence of an ethynyl group attached to a tetrafluorobenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,3,4,5-tetrafluorobenzene can be synthesized through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs an aryl halide and an ethynylboronic acid or its ester as starting materials. The reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent under controlled temperature and atmospheric conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,3,4,5-tetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethynyl-2,3,4,5-tetrafluorobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-2,3,4,5-tetrafluorobenzene is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-ethynyl-2,3,4,5-tetrafluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4/c1-2-4-3-5(9)7(11)8(12)6(4)10/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCXBFMQVYTILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600852
Record name 1-Ethynyl-2,3,4,5-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21622-12-8
Record name 1-Ethynyl-2,3,4,5-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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